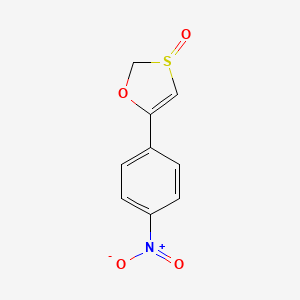
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide typically involves the nitration of 5-phenylisoxazole. The nitration process can be carried out using a mixture of sulfuric and nitric acids, which introduces a nitro group into the aromatic ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of nitration and heterocyclic synthesis can be applied. Industrial production would likely involve large-scale nitration reactions with optimized conditions for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxathiole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)isoxazole: Similar structure but lacks the oxathiole ring.
5-Phenylisoxazole: Precursor to the nitrated compound.
Nitroimidazoles: Contain nitro groups and exhibit similar reactivity.
Uniqueness
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds.
Propiedades
Número CAS |
38709-94-3 |
|---|---|
Fórmula molecular |
C9H7NO4S |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H7NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-15(13)6-14-9/h1-5H,6H2 |
Clave InChI |
MUBCNRSEASQCLT-UHFFFAOYSA-N |
SMILES canónico |
C1OC(=CS1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

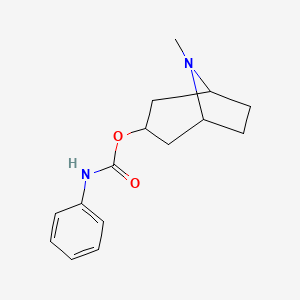

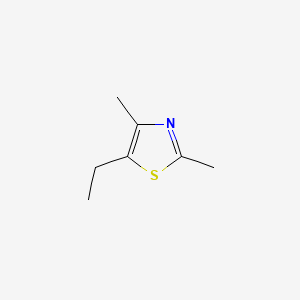
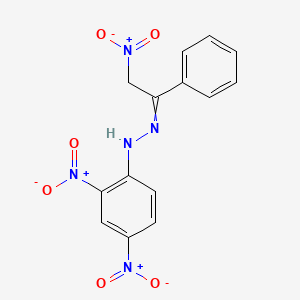

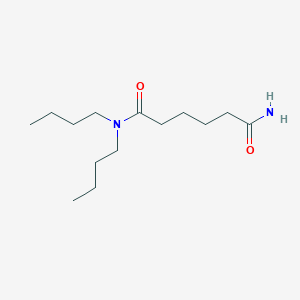
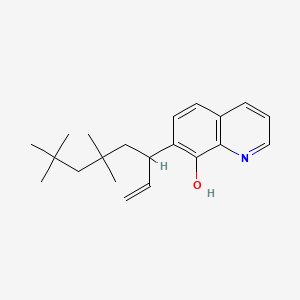
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
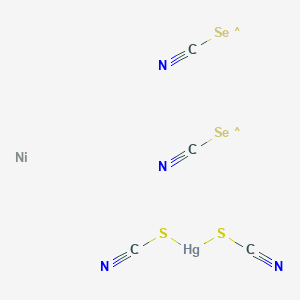
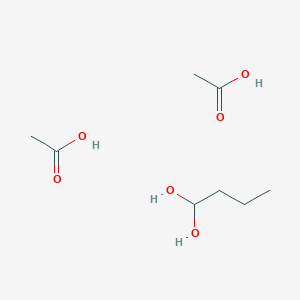
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
